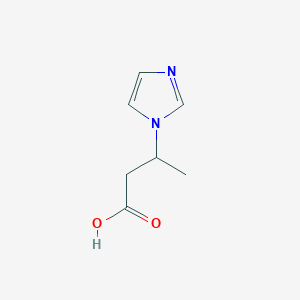

3-(1H-Imidazol-1-YL)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-imidazol-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-6(4-7(10)11)9-3-2-8-5-9/h2-3,5-6H,4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJDXGSNNOEKJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389232 | |

| Record name | 3-(1H-IMIDAZOL-1-YL)BUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98009-60-0 | |

| Record name | 3-(1H-IMIDAZOL-1-YL)BUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-imidazol-1-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 1h Imidazol 1 Yl Butanoic Acid

Regioselective and Stereoselective Synthesis of 3-(1H-Imidazol-1-YL)butanoic Acid

The construction of this compound with precise control over its stereochemistry at the chiral center is a critical aspect for its potential applications, particularly in pharmacology.

Chiral Auxiliary-Based Approaches

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in synthesis. wikipedia.org This methodology involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. While this is a common approach in asymmetric synthesis, there are no specific examples in the searched literature detailing the application of chiral auxiliaries for the synthesis of this compound.

Asymmetric Catalysis in C-C Bond Formation for the Butanoic Acid Moiety

Asymmetric catalysis, employing either metal complexes or small organic molecules as catalysts, offers a powerful tool for the enantioselective synthesis of chiral compounds. rsc.org This approach could theoretically be applied to the formation of the C-C bond in the butanoic acid portion of the target molecule. Asymmetric multicomponent reactions catalyzed by chiral phosphoric acids have been successful in creating axially chiral imidazo[1,2-a]pyridines, demonstrating the potential of asymmetric catalysis in imidazole (B134444) chemistry. nih.gov However, specific catalytic systems developed for the asymmetric synthesis of this compound have not been described in the available research.

Multicomponent Reaction Strategies for Incorporating this compound Scaffolds

Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, are highly efficient for building molecular diversity. nih.govmdpi.com Various MCRs have been developed for the synthesis of substituted imidazoles. isca.memdpi.com These reactions offer a potential route to construct the this compound scaffold or to incorporate it into larger, more complex molecules. Despite the power of MCRs, the literature does not provide specific examples where this compound is either synthesized via an MCR or used as a component in one.

Derivatization and Functionalization of this compound

The presence of both a carboxylic acid group and an imidazole ring provides two reactive handles for further chemical modification.

Modification of the Carboxylic Acid Group (e.g., Esterification, Amidation)

The carboxylic acid moiety can be readily converted into esters and amides. Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification). chemguide.co.ukyoutube.com Amidation involves the reaction of the carboxylic acid with an amine, often facilitated by coupling agents to form an active intermediate. bohrium.comresearchgate.netlibretexts.org A related compound, 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid, has been synthesized, indicating that such structures can be prepared and likely derivatized at the carboxyl group. nih.govresearchgate.net However, specific protocols and the resulting data for the esterification or amidation of this compound are not detailed.

Interactive Data Table: General Esterification and Amidation Reactions

| Transformation | Reagents & Conditions | Product Type |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation | Amine (e.g., Primary or Secondary), Coupling Agent (e.g., DCC, EDC), Solvent | Amide |

This table represents general chemical transformations and does not reflect specific experimental data for this compound due to a lack of available research.

Substitution and Functionalization Reactions on the Imidazole Heterocycle

The imidazole ring is aromatic and can undergo various substitution reactions. nih.gov The reactivity of the imidazole nucleus allows for the introduction of different functional groups, which can modulate the compound's properties. nih.govlongdom.org The nitrogen atoms of the imidazole ring can also be targeted for functionalization. researchgate.net While the principles of imidazole chemistry are well-understood, specific studies on the functionalization of the imidazole ring within the this compound framework are not present in the searched literature.

Chain Elongation and Modification of the Butanoic Acid Moiety

The manipulation of the butanoic acid side chain in this compound is crucial for creating analogs with potentially altered physicochemical properties and biological activities. Methodologies for chain elongation and modification can be adapted from classical organic synthesis strategies.

A primary method for extending the carboxylic acid chain is the Arndt-Eistert homologation . organic-chemistry.orgwikipedia.orgscribd.com This reaction sequence allows for the one-carbon extension of a carboxylic acid. wikipedia.org For instance, starting from the lower homolog, (1H-imidazol-1-yl)acetic acid, one could envision a pathway to this compound. The process involves several key steps:

Activation of the Carboxylic Acid: The starting carboxylic acid, such as (1H-imidazol-1-yl)acetic acid, is first converted to its more reactive acid chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. scribd.com

Formation of a Diazoketone: The resulting acid chloride is then reacted with diazomethane (B1218177) (CH₂N₂) to form an α-diazoketone intermediate. organic-chemistry.orgscribd.com It is crucial to use an excess of diazomethane to neutralize the hydrochloric acid (HCl) generated during the reaction, which could otherwise lead to the formation of undesired chloromethyl ketone byproducts. wikipedia.org

Wolff Rearrangement: The α-diazoketone undergoes a Wolff rearrangement, typically catalyzed by a metal catalyst such as silver(I) oxide (Ag₂O) or through photolysis or thermolysis. organic-chemistry.org This rearrangement expels dinitrogen gas (N₂) and forms a highly reactive ketene (B1206846) intermediate.

Nucleophilic Trapping: The ketene is then trapped by a nucleophile present in the reaction mixture. If water is used as the nucleophile, it leads to the formation of the homologated carboxylic acid, which in this case would be 3-(1H-imidazol-1-yl)propanoic acid. organic-chemistry.org

To achieve the target this compound, this homologation sequence would need to be performed a second time, starting from the newly synthesized 3-(1H-imidazol-1-yl)propanoic acid.

Table 1: Proposed Arndt-Eistert Homologation Scheme

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | (1H-Imidazol-1-yl)acetic acid | SOCl₂ or (COCl)₂ | (1H-Imidazol-1-yl)acetyl chloride |

| 2 | (1H-Imidazol-1-yl)acetyl chloride | CH₂N₂ | 1-Diazo-3-(1H-imidazol-1-yl)propan-2-one |

| 3 | 1-Diazo-3-(1H-imidazol-1-yl)propan-2-one | Ag₂O, H₂O | 3-(1H-Imidazol-1-yl)propanoic acid |

This table outlines a proposed synthetic route. Specific reaction conditions would require experimental optimization.

Modifications of the butanoic acid moiety can also be envisioned through various other chemical transformations, assuming the synthesis of the parent compound or a suitable precursor. For example, if a keto-ester derivative such as ethyl 4-(1H-imidazol-1-yl)-3-oxobutanoate were synthesized (via Claisen condensation of ethyl (1H-imidazol-1-yl)acetate with ethyl acetate), the ketone functionality could serve as a handle for further modifications before or after reduction and hydrolysis to the corresponding butanoic acid derivative.

Green Chemistry Principles in the Synthesis of this compound and Its Analogs

The application of green chemistry principles to the synthesis of this compound and its analogs aims to reduce the environmental impact of the chemical processes involved. This can be achieved through several strategies, including the use of greener solvents, alternative energy sources, and atom-economical reactions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and enhanced purity of products compared to conventional heating methods. nih.govnih.govderpharmachemica.com The synthesis of N-substituted imidazoles, a key step in producing the target compound, can be effectively accelerated under microwave conditions. nih.govnih.gov For example, the N-alkylation of imidazole with a suitable 4-halobutanoic acid derivative could potentially be performed in a microwave reactor. This approach often allows for solvent-free conditions or the use of environmentally benign solvents like water or ethanol. nih.gov

Use of Greener Solvents: The choice of solvent is a critical aspect of green chemistry. Traditional syntheses often employ volatile and hazardous organic solvents. Replacing these with greener alternatives is a key goal. For the synthesis of N-alkylated imidazoles, water, ethanol, and polyethylene (B3416737) glycol (PEG) have been explored as more environmentally friendly options. researchgate.net The synthesis of this compound could be designed to utilize such solvents, particularly in the N-alkylation step.

Solvent-Free and Catalyst-Free Conditions: Whenever feasible, conducting reactions under solvent-free conditions can significantly reduce waste and environmental impact. Some multicomponent reactions for imidazole synthesis can be performed under solvent-free conditions, sometimes with the aid of solid supports or microwave irradiation. nih.govresearchgate.net While a direct catalyst-free synthesis of this compound is not prominently documented, exploring such possibilities, perhaps through high-temperature reactions or mechanochemistry (grinding), aligns with green chemistry principles.

Table 2: Green Chemistry Approaches for Imidazole Synthesis

| Green Principle | Conventional Method | Greener Alternative | Potential Application to Target Compound |

|---|---|---|---|

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation nih.govnih.gov | N-alkylation of imidazole with a butanoic acid derivative. |

| Solvents | Volatile organic solvents (e.g., DMF, acetonitrile) | Water, ethanol, PEG, or solvent-free conditions nih.govresearchgate.net | N-alkylation step. |

| Catalysis | Homogeneous catalysts (often metal-based) | Heterogeneous, reusable catalysts (e.g., zeolites, clays) researchgate.net | Potential for developing a catalyzed N-alkylation reaction. |

| Atom Economy | Multi-step synthesis with protecting groups | One-pot, multicomponent reactions nih.gov | Direct synthesis from imidazole, an aldehyde, and a source for the butanoic acid chain. |

This table provides a comparative overview of conventional versus greener synthetic approaches that could be adapted for the synthesis of the target compound.

Process Optimization and Scalability Considerations for Academic Synthesis

While the primary goal of academic synthesis is often the novel creation of molecules, considerations for process optimization and scalability are important for producing sufficient quantities for further study and for developing more efficient and robust synthetic routes.

Selection of Starting Materials: For a scalable synthesis, the choice of readily available and inexpensive starting materials is paramount. Imidazole itself is a commodity chemical. The other key precursor would be a derivative of butanoic acid. A plausible and cost-effective starting material for the side chain could be a 4-halobutanoic acid or its ester, such as ethyl 4-bromobutanoate.

Optimization of Reaction Conditions: A key step for optimization is the N-alkylation of imidazole. Studies on the N-alkylation of imidazoles have shown that the choice of base, solvent, and temperature can significantly impact the yield and regioselectivity. researchgate.net For instance, using a solid base like potassium carbonate can simplify the work-up procedure. nih.gov The reaction of sodium imidazolate, which can be prepared from imidazole and sodium hydroxide, with an alkyl halide is another strategy that avoids the use of more hazardous reagents like sodium hydride and can be performed on a larger scale. researchgate.net

Purification Strategies: On a larger academic scale (e.g., multi-gram), purification by column chromatography can become cumbersome. Developing a purification strategy based on crystallization or acid-base extraction is often preferable. Since this compound is an amino acid derivative, it should be soluble in aqueous acid and base, allowing for purification by extraction to remove neutral organic impurities. The final product could then potentially be purified by crystallization from a suitable solvent system.

Table 3: Scalability Considerations for Synthesis of this compound

| Parameter | Lab-Scale Approach | Scalable Academic Approach | Rationale |

|---|---|---|---|

| Starting Materials | Specialty reagents | Commercially available, inexpensive starting materials (e.g., imidazole, ethyl 4-bromobutanoate) | Cost-effectiveness and availability. |

| Base for Alkylation | Strong, hazardous bases (e.g., NaH) | Weaker, solid bases (e.g., K₂CO₃) or pre-formation of sodium imidazolate nih.govresearchgate.net | Improved safety and easier handling. |

| Reaction Setup | Step-wise synthesis with isolation of intermediates | One-pot procedures where feasible nih.gov | Increased efficiency and reduced waste. |

| Purification | Column chromatography | Crystallization or acid-base extraction | More practical for larger quantities. |

| Reaction Monitoring | TLC, GC-MS | In-process controls (e.g., monitoring temperature, pH) | Ensuring consistent product quality. |

This table highlights key considerations for transitioning a synthesis from a small lab scale to a more robust and scalable academic procedure.

In Depth Spectroscopic and Structural Elucidation Methodologies for 3 1h Imidazol 1 Yl Butanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the precise three-dimensional structure of organic molecules in solution and the solid state. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed map of proton and carbon environments and their connectivities.

High-Resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Techniques

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the protons of the imidazole (B134444) ring and the butanoic acid moiety. The three protons on the imidazole ring would appear as characteristic singlets or narrowly split multiplets in the aromatic region. The protons of the butanoic acid chain would present as a set of coupled multiplets, with their chemical shifts influenced by their proximity to the imidazole ring and the carboxylic acid group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule. The chemical shifts of the imidazole carbons would confirm the substitution pattern, while the butanoic acid carbons would be observed at chemical shifts typical for aliphatic chains and carboxylic acids.

To establish the connectivity between these proton and carbon atoms, a series of 2D NMR experiments are indispensable:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. For 3-(1H-imidazol-1-yl)butanoic acid, COSY would show correlations between the adjacent protons of the butanoic acid chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps the direct one-bond correlations between protons and their attached carbons (¹H-¹³C). Each CH, CH₂, and CH₃ group would produce a cross-peak, definitively assigning the proton and carbon signals for each specific position in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. For instance, correlations would be expected between the protons on the carbon adjacent to the imidazole ring and the carbons within the imidazole ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY data can provide insights into the preferred conformation of the flexible butanoic acid chain relative to the planar imidazole ring.

| Technique | Anticipated Information for this compound |

|---|---|

| ¹H NMR | Chemical shifts and multiplicities of imidazole and butanoic acid protons. |

| ¹³C NMR | Chemical shifts of all unique carbon atoms. |

| COSY | Connectivity of protons within the butanoic acid chain. |

| HSQC | Direct one-bond correlations between protons and carbons. |

| HMBC | Long-range correlations confirming the link between the imidazole ring and the butanoic acid chain. |

| NOESY | Through-space correlations indicating the spatial arrangement of the molecule. |

Solid-State NMR for Conformational and Polymorphic Analysis

In the solid state, where molecules adopt a more rigid conformation, solid-state NMR (ssNMR) spectroscopy can provide valuable information about molecular packing, polymorphism, and the local environment of specific nuclei. For this compound, which possesses both a rigid aromatic ring and a flexible aliphatic chain, ssNMR can reveal how these components interact in the crystalline lattice.

Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions that broaden the spectral lines in the solid state. By comparing the ssNMR spectra with solution-state NMR data, differences in conformation between the two states can be identified. Furthermore, ssNMR is a powerful tool for characterizing different crystalline forms (polymorphs) of a compound, as each polymorph will give a distinct ssNMR spectrum due to the different packing arrangements of the molecules.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Dynamics and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly sensitive to the types of functional groups present and the nature of intermolecular interactions, such as hydrogen bonding.

Analysis of Characteristic Functional Group Vibrations and Hydrogen Bonding

The FT-IR and Raman spectra of this compound would be rich with characteristic absorption bands. The carboxylic acid group would give rise to a broad O-H stretching band in the FT-IR spectrum, typically in the region of 3300-2500 cm⁻¹, and a strong C=O stretching vibration around 1700 cm⁻¹. The imidazole ring would exhibit characteristic C-H, C=N, and C=C stretching vibrations, as well as ring breathing modes. The aliphatic C-H stretching and bending vibrations of the butanoic acid chain would also be present.

Crucially, the position and shape of the O-H and C=O bands can provide detailed information about the hydrogen bonding network in the solid state. The formation of hydrogen-bonded dimers or chains involving the carboxylic acid groups would lead to a significant broadening and red-shifting of the O-H stretching band and a lowering of the C=O stretching frequency.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) | FT-IR |

| Carboxylic Acid | C=O Stretch | ~1700 | FT-IR, Raman |

| Imidazole Ring | C-H Stretch | ~3100 | FT-IR, Raman |

| Imidazole Ring | C=N, C=C Stretch | 1600 - 1400 | FT-IR, Raman |

| Aliphatic Chain | C-H Stretch | 3000 - 2850 | FT-IR, Raman |

Conformational Studies via Vibrational Signatures

The flexibility of the butanoic acid chain can give rise to different conformers (rotational isomers). The vibrational frequencies of certain modes, particularly those involving the alkyl chain, can be sensitive to the conformation. By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to deduce the predominant conformation in the solid state or in solution. Low-frequency Raman spectroscopy can be particularly useful for observing torsional modes of the alkyl chain, which are directly related to the molecular conformation.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry (MS) provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as the elucidation of fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS): HRMS is capable of measuring the mass of an ion with very high accuracy (typically to within a few parts per million). This allows for the unambiguous determination of the elemental formula of the parent ion of this compound, confirming that the correct atoms are present in the correct numbers.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Mass spectrometry (MS) is a pivotal tool for determining the molecular weight and obtaining structural information about a compound. For polar and thermally labile molecules like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are indispensable. nih.govnih.gov

ESI-MS is particularly well-suited for analyzing polar compounds that can be readily ionized in solution. acs.org For this compound, which possesses both a basic imidazole ring and an acidic carboxylic acid group, ionization can be achieved in either positive or negative ion mode.

In positive-ion ESI-MS , the imidazole nitrogen atom is readily protonated, leading to the formation of the protonated molecule, [M+H]⁺. This is a common characteristic for compounds containing basic nitrogen heterocycles. nih.gov

In negative-ion ESI-MS , the carboxylic acid moiety can be deprotonated to yield the [M-H]⁻ ion. The choice of solvent and pH of the solution can be optimized to favor one ionization mode over the other, providing complementary information.

APCI-MS serves as a valuable alternative, especially for less polar derivatives of this compound. nih.gov Ionization in APCI occurs in the gas phase, typically involving a corona discharge that ionizes the solvent vapor, which in turn ionizes the analyte molecules through proton transfer or charge exchange reactions. nih.govnih.gov Similar to ESI, both [M+H]⁺ and [M-H]⁻ ions can be expected for this compound, depending on the ionization mode.

The expected monoisotopic mass of this compound (C₇H₁₀N₂O₂) is 154.0742 g/mol . The table below summarizes the expected primary ions in ESI and APCI mass spectra.

| Ionization Mode | Ion Species | Expected m/z |

| Positive | [M+H]⁺ | 155.0820 |

| Negative | [M-H]⁻ | 153.0664 |

These high-resolution mass measurements provide the elemental composition of the parent molecule, a critical first step in its identification and characterization.

Fragmentation Pattern Analysis for Structural Connectivity

Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the structural connectivity of this compound. By selecting the parent ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, providing a "fingerprint" of the molecule's structure.

For the [M+H]⁺ ion , fragmentation is likely to be initiated by the cleavage of the bonds adjacent to the charged imidazole ring and the butanoic acid side chain. Key predicted fragmentation pathways include:

Loss of water (H₂O): A common fragmentation for carboxylic acids, leading to an ion at m/z 137.0715.

Loss of formic acid (HCOOH): Another characteristic loss from the carboxylic acid group, resulting in an ion at m/z 109.0769.

Cleavage of the C-C bond alpha to the imidazole ring: This would result in the formation of the stable imidazolylmethyl cation or related fragments.

McLafferty Rearrangement: A characteristic fragmentation of carboxylic acids, which could lead to a neutral loss of propene and the formation of an ion at m/z 82.0402, corresponding to protonated 1H-imidazole-1-acetic acid. docbrown.info

For the [M-H]⁻ ion , fragmentation would likely involve the carboxylate anion. A prominent fragmentation would be the loss of carbon dioxide (CO₂), a characteristic fragmentation for deprotonated carboxylic acids, leading to an ion at m/z 109.0769.

The following table outlines the predicted major fragment ions for this compound in positive ion mode.

| Proposed Fragment | Neutral Loss | Predicted m/z |

| [M+H - H₂O]⁺ | H₂O | 137.0715 |

| [M+H - HCOOH]⁺ | HCOOH | 109.0769 |

| [Imidazolylmethyl cation] | C₃H₅O₂ | 81.0453 |

| [McLafferty rearrangement product]⁺ | C₃H₆ | 99.0347 |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. nih.gov For this compound, which contains a stereocenter at the C3 position of the butanoic acid chain, X-ray crystallography of a single enantiomer or a diastereomeric salt would unambiguously establish its absolute configuration (R or S).

While a crystal structure for this compound has not been reported, analysis of crystal structures of other imidazole derivatives provides insights into the expected structural features. tandfonline.comtandfonline.comcore.ac.uknih.gov The imidazole ring is expected to be planar. tandfonline.comtandfonline.comcore.ac.uk The crystal packing is likely to be dominated by hydrogen bonding interactions involving the carboxylic acid group (O-H···N or O-H···O) and the N-H of the imidazole ring, as well as van der Waals forces. tandfonline.com

The crystallographic data for a related imidazole derivative, 2-n-butyl-5-chloro-3H-imidazole-4-carbaldehyde, reveals a monoclinic crystal system with a P2₁/c space group. core.ac.uk It is plausible that this compound would crystallize in a common space group, and its unit cell parameters would be determined by the specific packing arrangement of the molecules.

A hypothetical table of crystallographic data for this compound is presented below, illustrating the type of information that would be obtained from such a study.

| Crystal Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 7.8 |

| β (°) | 105 |

| Volume (ų) | 770 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.33 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Stereochemical Assignment

Chiroptical techniques are essential for studying chiral molecules. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful tool for determining the enantiomeric purity and assigning the absolute stereochemistry of chiral compounds like this compound. nih.govrsc.org

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. For this compound, the chromophores responsible for the CD signals would be the imidazole ring and the carboxylic acid group. The n→π* transition of the carbonyl group in the carboxylic acid and the π→π* transitions of the imidazole ring are expected to give rise to distinct Cotton effects in the CD spectrum.

By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of the chiral center can be assigned. elsevierpure.com Additionally, the intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a valuable method for determining enantiomeric purity.

Novel chiral imidazole cyclophane receptors have demonstrated the ability to recognize enantiomers of amino acid derivatives, which could be a potential application for resolving and analyzing the enantiomers of this compound. nih.gov

A representative table showing hypothetical CD spectral data for the two enantiomers of this compound is provided below.

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| (R)-3-(1H-imidazol-1-yl)butanoic acid | ~210 | Positive Cotton Effect |

| (R)-3-(1H-imidazol-1-yl)butanoic acid | ~240 | Negative Cotton Effect |

| (S)-3-(1H-imidazol-1-yl)butanoic acid | ~210 | Negative Cotton Effect |

| (S)-3-(1H-imidazol-1-yl)butanoic acid | ~240 | Positive Cotton Effect |

Chemical Reactivity and Reaction Mechanisms of 3 1h Imidazol 1 Yl Butanoic Acid

Reactivity of the Imidazole (B134444) Nitrogen Towards Electrophiles and Nucleophiles

The imidazole ring contains two nitrogen atoms, which are not chemically equivalent. In 3-(1H-imidazol-1-yl)butanoic acid, the nitrogen at position 1 (N-1) is a pyrrole-type nitrogen, bonded to the butanoic acid substituent, and its lone pair of electrons is part of the aromatic π-system. The nitrogen at position 3 (N-3) is a pyridine-type nitrogen, and its lone pair resides in an sp² orbital in the plane of the ring, making it available for donation.

Consequently, the N-3 nitrogen is the primary site of nucleophilic attack on electrophiles. nih.gov It can readily react with various electrophilic reagents, such as alkyl halides or acyl chlorides, in SN2 type reactions. youtube.com This reaction leads to the formation of a quaternary imidazolium (B1220033) salt, where the nitrogen atom acquires a positive charge. youtube.com The imidazole ring itself is generally electron-rich and not susceptible to nucleophilic attack unless activated by strong electron-withdrawing groups, which are not present in this molecule. While imidazole can be deprotonated at the N-1 position under strongly basic conditions to form an imidazolide (B1226674) anion, this is less common once it is N-substituted.

The amphoteric nature of the imidazole ring allows it to participate in both acid-base and nucleophilic-electrophilic reactions, making it a versatile component in chemical synthesis. nih.gov

Carboxylic Acid Functional Group Transformations (e.g., Esterification, Amidation, Reduction)

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and the one present in this compound can undergo numerous transformations. These reactions typically involve a nucleophilic acyl substitution mechanism.

Esterification: One of the most common reactions is the conversion of the carboxylic acid to an ester. This can be achieved through several methods, most notably the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). libretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process that is typically driven to completion by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.com

Table 1: Potential Esterification Products of this compound

| Alcohol Reactant | Ester Product Name |

|---|---|

| Methanol | Methyl 3-(1H-imidazol-1-yl)butanoate |

| Ethanol | Ethyl 3-(1H-imidazol-1-yl)butanoate |

| Isopropyl alcohol | Isopropyl 3-(1H-imidazol-1-yl)butanoate |

Amidation: Direct reaction of a carboxylic acid with an amine to form an amide is often difficult because the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated." This is commonly done by converting it into a more reactive derivative, such as an acid chloride, using reagents like thionyl chloride (SOCl₂). libretexts.org Alternatively, peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction directly between the carboxylic acid and an amine. libretexts.org

Table 2: Potential Amidation Products of this compound

| Amine Reactant | Amide Product Name |

|---|---|

| Ammonia | 3-(1H-imidazol-1-yl)butanamide |

| Methylamine | N-Methyl-3-(1H-imidazol-1-yl)butanamide |

| Aniline | N-Phenyl-3-(1H-imidazol-1-yl)butanamide |

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, which would convert this compound into 4-(1H-imidazol-1-yl)butan-1-ol.

Intermolecular and Intramolecular Cyclization Reactions Involving this compound Derivatives

The dual functionality of this compound and its derivatives allows for various cyclization reactions. The nucleophilic N-3 atom of the imidazole ring can participate in reactions to form new heterocyclic systems.

For example, in multicomponent reactions, the imidazole nitrogen has been shown to be an effective nucleophile for intercepting reactive intermediates like nitrilium ions. mdpi.comnih.gov A similar principle could be applied where a derivative of this compound reacts with an aldehyde and an isocyanide, leading to a fast and irreversible intramolecular cyclization initiated by the imidazole nitrogen. mdpi.comnih.gov This demonstrates the potential for intermolecular cyclizations to build more complex molecular architectures.

Intramolecularly, while direct cyclization of the parent acid is challenging, derivatives can be designed to facilitate such reactions. For instance, if the butanoic acid chain were functionalized with a suitable leaving group, the N-3 atom could potentially displace it to form a cyclic imidazolium salt. Another possibility is an intramolecular Friedel-Crafts-type acylation, where the carboxylic acid (or its activated form) could potentially acylate the C-4 or C-5 position of the imidazole ring under harsh conditions, although this is generally difficult with electron-rich imidazoles.

Coordination Chemistry with Metal Centers and Role in Catalysis

The pyridine-type nitrogen (N-3) of the imidazole ring is an excellent donor atom for coordinating with a wide variety of metal centers. Imidazole and its derivatives are well-known ligands in coordination chemistry and bioinorganic chemistry, famously appearing in the amino acid histidine which coordinates metals in many enzymes.

The N-3 atom of this compound can act as a monodentate ligand. Furthermore, the carboxylate group, formed upon deprotonation, can also coordinate to metal ions, allowing the entire molecule to act as a bidentate chelating ligand. This chelation can form stable five- or six-membered rings with the metal center, enhancing complex stability. Research on related structures, such as those containing a 3-(1H-imidazol-1-yl)propyl group, has demonstrated the formation of stable complexes with various metals. mdpi.com

Table 3: Potential Metal Ion Coordination with this compound

| Metal Ion | Potential Application Area |

|---|---|

| Copper (Cu²⁺) | Catalysis, Bioinorganic modeling |

| Zinc (Zn²⁺) | Enzyme mimics, Lewis acid catalysis |

| Cobalt (Co²⁺/Co³⁺) | Oxidation catalysis, Materials science |

| Palladium (Pd²⁺) | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Ruthenium (Ru²⁺/Ru³⁺) | Hydrogenation, Metathesis catalysis |

The resulting metal complexes have significant potential in catalysis. Imidazole-ligated metal centers are active in a vast range of catalytic transformations, including oxidation, reduction, C-C bond formation, and polymerization. While specific catalytic applications for complexes of this compound are not widely documented, its structural similarity to known catalytic ligands suggests it could be a valuable component in the design of new homogeneous or heterogeneous catalysts.

Photochemical and Electrochemical Behavior of the Compound

Detailed experimental data on the specific photochemical and electrochemical properties of this compound are not extensively available in the current scientific literature. However, the general behavior can be inferred from the known properties of its constituent functional groups.

The imidazole ring is an aromatic system that is expected to absorb ultraviolet (UV) radiation. The photochemical stability of simple imidazoles is generally high due to their aromaticity. However, upon UV irradiation, N-substituted imidazoles can potentially undergo rearrangements or fragmentation, though such reactions often require specific sensitizers or high-energy conditions.

Exploration of Biochemical Interactions and Biological Activities of 3 1h Imidazol 1 Yl Butanoic Acid and Its Analogs Mechanistic and Research Oriented

Enzyme Modulation and Inhibition Mechanisms

The imidazole (B134444) scaffold is a key pharmacophore in the design of various enzyme inhibitors due to its ability to coordinate with metal ions in active sites and participate in hydrogen bonding. researchgate.netacs.org

Interaction with Zinc Metalloproteases (e.g., Insulin-Degrading Enzyme)

Zinc metalloproteases are a class of enzymes that utilize a zinc ion in their active site for catalysis. A notable example is the Insulin-Degrading Enzyme (IDE), which is involved in the breakdown of insulin (B600854) and other peptides. nih.govnih.gov The imidazole group, present in histidine and its derivatives, is known to be a zinc-binding group (ZBG) and can interact with the catalytic zinc ion in these enzymes. nih.gov

Research into imidazole-derived compounds has revealed their potential as modulators of IDE. A series of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids have been identified as substrate-dependent modulators of IDE's ability to hydrolyze amyloid-β. nih.govresearchgate.net X-ray crystallography has shown that these compounds can bind to both a permanent exosite and the conformational catalytic site of IDE. nih.govresearchgate.net This dual binding allows for the selective inhibition of amyloid-β degradation over insulin hydrolysis, highlighting the potential for developing substrate-selective IDE modulators. nih.govresearchgate.net

In the broader context of zinc metalloproteinases, such as matrix metalloproteinases (MMPs), various amino acid derivatives incorporating an imidazole ring have been studied. These compounds are designed with a ZBG to interact with the zinc ion in the enzyme's catalytic site. nih.gov The imidazole ring in these inhibitors can also form π-π stacking interactions with nearby histidine residues, further stabilizing the enzyme-inhibitor complex. nih.gov

Interactive Table 1: Imidazole Analogs as Modulators of Zinc Metalloproteases

| Compound Class | Target Enzyme | Key Findings | Reference(s) |

|---|---|---|---|

| Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids | Insulin-Degrading Enzyme (IDE) | Substrate-dependent modulation, selective for amyloid-β over insulin. | nih.gov, researchgate.net |

Allosteric Modulation of Enzymatic Pathways

Allosteric modulation refers to the regulation of an enzyme's activity by the binding of a molecule at a site other than the active site, known as an allosteric site. nih.govacs.org This binding event induces a conformational change in the enzyme that alters its catalytic efficiency. Imidazole-containing compounds have been investigated as allosteric modulators.

One notable example is the imidazole glycerol (B35011) phosphate (B84403) synthase (IGPS), a heterodimeric enzyme. nih.govnih.gov The binding of an effector molecule containing an imidazole moiety, N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR), at an allosteric site activates glutaminase (B10826351) activity at the active site, which is located approximately 25 Å away. nih.gov This long-range communication is facilitated by a network of conserved residues that transmit the conformational change from the allosteric site to the active site. nih.gov Studies have shown that small molecules can be designed to bind within this allosteric pathway, disrupting the communication between the sites and thereby inhibiting enzyme activity noncompetitively. nih.gov

Detailed Enzyme Kinetics and Binding Affinity Determinations (in vitro)

The inhibitory potential of imidazole derivatives is quantified through in vitro enzyme kinetics studies. These studies determine key parameters such as the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

For instance, a study on imidazole derivatives as inhibitors of the metallo-β-lactamase IMP-1 demonstrated that several compounds exhibited significant inhibitory activity, with IC50 values in the micromolar range. sci-hub.se The study found that substitutions on the imidazole ring could influence potency, with methyl-substituted compounds being more potent than their hydrogen-substituted counterparts. sci-hub.se

Interactive Table 2: In Vitro Inhibitory Activity of Imidazole Analogs

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Imidazole derivative 16 (nitro-substituted) | Metallo-β-lactamase IMP-1 | 39 | sci-hub.se |

In studies of cytochrome P450 3A4 inhibition by various heterocyclic drugs, including those with imidazole groups, a sequential multistep binding process has been observed. nih.gov Kinetic analyses showed that the initial binding of the inhibitor leads to a blue shift in the enzyme's spectrum, followed by further conformational changes. nih.gov This slow, tight-binding inhibition is a characteristic feature of some imidazole-based inhibitors. nih.gov

Receptor Binding and Signal Transduction Pathway Modulation

The imidazole ring is a common feature in ligands that target a variety of receptors, influencing their activity and downstream signaling pathways. nih.govmdpi.com

Agonist and Antagonist Activity Profiling in Cell-Based Assays

Cell-based assays are crucial for determining whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). Imidazole derivatives have been shown to possess both types of activities across different receptor systems.

For example, a series of 2,4-diphenyl-1H-imidazole analogs have been identified as potent agonists of the cannabinoid CB2 receptor, with high selectivity over the CB1 receptor. nih.gov In the context of adrenergic receptors, the naphthalene (B1677914) analog of medetomidine, 4-[1-(1-naphthyl)ethyl]-1H-imidazole, is a potent and selective alpha 2-adrenoceptor agonist. nih.gov Conversely, its R-(-)-isomer acts as an antagonist of alpha 2A-adrenoceptors. nih.gov

Imidazothiadiazole analogs have been evaluated for their binding activity to the ecdysone (B1671078) receptor in insect cells. nih.gov The concentration required for 50% inhibition of radiolabeled ligand binding (IC50) was used to quantify their potency, with some analogs showing very high affinity. nih.gov

Structure-Activity Relationship (SAR) Studies for Receptor Subtype Selectivity

Structure-activity relationship (SAR) studies are essential for optimizing the design of imidazole-based ligands to achieve high affinity and selectivity for specific receptor subtypes. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact on its biological activity.

In the development of serotonin (B10506) 5-HT7 receptor agonists, SAR studies on a series of fluorinated 3-(1-alkyl-1H-imidazol-5-yl)-1H-indoles led to the discovery of a highly potent and selective compound. mdpi.com The optimization of a halogen bond with a serine residue in the receptor was a key factor in achieving this selectivity. mdpi.com

For alpha 2-adrenoceptor ligands, SAR studies on 4-[1-(1-naphthyl)ethyl]-1H-imidazoles revealed that both the nature of the substituent on the carbon bridge and the stereochemistry at this position are critical for maintaining high potency and selectivity. nih.gov

Interactive Table 3: SAR Insights for Imidazole Analogs at Different Receptors

| Receptor Target | Structural Modifications | Key SAR Findings | Reference(s) |

|---|---|---|---|

| Cannabinoid CB2 Receptor | 2,4-diphenyl-1H-imidazole analogs | Synthesis of various analogs led to potent and selective agonists. | nih.gov |

| Serotonin 5-HT7 Receptor | Fluorinated 3-(1-alkyl-1H-imidazol-5-yl)-1H-indoles | Halogen bond formation with Ser5.42 enhanced potency and selectivity. | mdpi.com |

| Alpha 2-Adrenergic Receptor | Benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles | Substituent nature and chirality at the carbon bridge are crucial for potency and selectivity. | nih.gov |

Antimicrobial Activity Mechanisms Against Pathogens (in vitro models)

The antimicrobial properties of compounds containing the imidazole moiety have been extensively studied, revealing mechanisms that primarily target the integrity and function of the fungal cell membrane. The following sections detail the mechanistic basis for the antimicrobial activity of 3-(1H-imidazol-1-yl)butanoic acid analogs against various pathogens in laboratory settings.

Interference with Microbial Cell Wall/Membrane Integrity and Biosynthesis (e.g., ergosterol)

A primary mechanism of antifungal action for imidazole-based compounds is the disruption of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. patsnap.com Ergosterol is the fungal equivalent of cholesterol in mammals, responsible for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes. patsnap.com Its depletion cripples the fungal cell, leading to increased membrane permeability and eventual cell lysis. patsnap.com

Imidazole analogs exert their effect by inhibiting the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (also known as CYP51 or Erg11p). patsnap.comresearchgate.net This enzyme is a key catalyst in the multi-step conversion of lanosterol to ergosterol. researchgate.net The nitrogen atom in the imidazole ring forms a coordinate bond with the heme iron atom at the active site of the enzyme, competitively inhibiting its function. researchgate.net This inhibition halts the demethylation of lanosterol, leading to two significant consequences:

Depletion of Ergosterol: The lack of mature ergosterol compromises the structural integrity of the fungal plasma membrane. researchgate.net

Accumulation of Toxic Sterols: The blockage of the pathway causes a buildup of 14α-methylated sterol precursors, such as lanosterol. researchgate.netnih.gov These abnormal sterols integrate into the membrane, disrupting its order and function, which is toxic to the fungal cell. researchgate.net

Research on various imidazole-containing compounds demonstrates this mechanism. For instance, studies on benzimidazole (B57391) derivatives have shown they can block the ergosterol pathway by targeting Erg11p, leading to the accumulation of marker sterols that indicate inhibition at this specific step. nih.govconsensus.app

The anti-Candida activity of newly synthesized analogs further supports this mechanism. Esters of 1-aryl-3-(1H-imidazol-1-yl)propan-1-ols and certain 3-(1H-imidazol-1-yl)propan-1-one oxime esters have shown potent activity against fluconazole-resistant Candida albicans and Candida tropicalis strains. mdpi.comnih.gov The high efficacy of these compounds, which are structurally related to this compound, is attributed to their ability to effectively inhibit ergosterol biosynthesis. mdpi.comnih.gov

Table 1: In Vitro Anti-Candida Activity of Selected Imidazole Analogs

| Compound Name | Target Organism | Reported Minimum Inhibitory Concentration (MIC) in µmol/mL | Reference |

|---|---|---|---|

| (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime (5j) | Candida albicans | 0.0054 | mdpi.com |

| 1-Phenyl-3-(1H-imidazol-1-yl)propyl benzoate (B1203000) (5a) | Candida albicans | 0.0833 | nih.gov |

| (E)-3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one oxime (4a) | Candida albicans | 0.5807 | mdpi.com |

| (E)-3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one oxime (4a) | Candida tropicalis | 0.5807 | mdpi.com |

| Fluconazole (Reference Drug) | Candida albicans | >1.6325 | mdpi.comnih.gov |

| Miconazole (Reference Drug) | Candida albicans | 0.0188 | mdpi.com |

Inhibition of Essential Microbial Metabolic Enzymes

The primary and most well-documented essential microbial metabolic enzyme inhibited by antifungal imidazole analogs is lanosterol 14α-demethylase (CYP51) , as detailed in the previous section. patsnap.comresearchgate.net This enzyme is vital for the metabolic pathway that produces ergosterol, and its inhibition is a cornerstone of the antifungal activity of azoles. researchgate.net

Beyond this principal target, imidazole-containing structures have been investigated for their ability to inhibit other essential enzymes. For example, some imidazolopeptides have demonstrated activity against bacteria like Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting potential interactions with bacterial enzymes, though the specific targets are not as clearly defined as in fungi. mdpi.comresearchgate.net Furthermore, certain imidazole-based compounds have been designed to inhibit other non-microbial enzymes, such as thromboxane (B8750289) synthetase, indicating the versatility of the imidazole scaffold in enzyme inhibition. nih.gov However, within the context of antimicrobial action, the inhibition of ergosterol-producing enzymes remains the most significant and researched mechanism. patsnap.com

Mechanistic Insights into Anticancer Properties (in vitro cell line models)

Imidazole-based compounds have emerged as a promising scaffold in anticancer drug development, with research identifying several mechanisms through which they exert their cytotoxic effects on cancer cells. nih.gov These mechanisms often involve the disruption of key cellular processes required for tumor growth and survival.

Cell Proliferation and Apoptosis Induction Pathways

A key strategy in cancer therapy is to induce apoptosis (programmed cell death) in malignant cells. Studies on trisubstituted-imidazole derivatives have shown they can effectively trigger apoptosis in human breast cancer cell lines. nih.gov The lead compound, 2-chloro-3-(4,5-diphenyl-1H-imidazol-2-yl) pyridine (B92270) (CIP), was found to induce apoptotic events characterized by:

Increased PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a protein involved in DNA repair. Its cleavage is a hallmark of apoptosis. Treatment with CIP led to a notable increase in cleaved PARP. nih.gov

Modulation of Bcl-2 Family Proteins: The compound downregulated the expression of the anti-apoptotic protein Bcl-2. nih.gov Bcl-2 prevents apoptosis, and its inhibition lowers the threshold for cell death.

Downregulation of Survivin: Survivin is an inhibitor of apoptosis that is often overexpressed in tumors. CIP treatment decreased its expression, promoting cell death. nih.gov

Upregulation of Procaspase-3: While seemingly counterintuitive, an increase in procaspase-3 levels was observed, suggesting the cell is primed for apoptosis, which is then executed upon cleavage of PARP and other substrates. nih.gov

Cell Cycle Arrest and DNA Damage Response Modulation

Cancer is characterized by uncontrolled cell division, making the cell cycle a critical therapeutic target. Imidazole analogs have been shown to interfere with cell cycle progression. The same trisubstituted-imidazole compound (CIP) that induces apoptosis also causes a decrease in the expression of Cyclin D1 , a protein essential for the transition from the G1 phase to the S phase of the cell cycle. nih.gov This reduction can lead to an arrest in the G1 phase, preventing the cell from replicating its DNA and dividing. Other research on different heterocyclic compounds has also demonstrated the ability to arrest the cell cycle in the G1 or S phase, highlighting this as a common anticancer mechanism. nih.gov

Furthermore, cancer cells often have defects in their DNA Damage Response (DDR) pathways, making them reliant on the remaining functional pathways for survival. nih.gov This creates a vulnerability that can be exploited. Targeting key DDR proteins like Ataxia-Telangiectasia Mutated (ATM) can be synthetically lethal to these cancer cells, especially when combined with DNA-damaging agents. nih.govnih.gov Notably, novel and potent ATM inhibitors have been developed based on a 1,3-dihydro-imidazo[4,5-c]quinolin-2-one scaffold, demonstrating that imidazole-related structures can modulate this critical DNA damage signaling pathway. nih.gov

Modulation of Key Oncogenic Signaling Pathways

Many cancers are driven by the overactivation of signaling pathways that promote cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated cascades in human cancer. nih.gov Research has provided direct evidence that trisubstituted-imidazoles can target this pathway in breast cancer cells. nih.gov

The compound CIP was shown to significantly downregulate the phosphorylation of key components of this pathway, including:

PDK (Phosphoinositide-dependent kinase)

Akt (also known as Protein Kinase B)

mTOR (mammalian Target of Rapamycin)

By inhibiting the phosphorylation of these kinases, the compound effectively shuts down the downstream signals that promote cell survival and growth. nih.gov In silico target prediction and molecular docking studies further supported that these imidazole compounds likely bind to and inhibit Akt kinase. nih.gov Other research has also identified the Focal Adhesion Kinase (FAK) enzyme, which is involved in cell migration and invasion, as a potential target for imidazole-based anticancer agents. nih.gov

Table 2: Mechanistic Effects of an Imidazole Analog in Breast Cancer Cells

| Compound | Cellular Process | Key Molecular Target/Effect | Observed Outcome | Reference |

|---|---|---|---|---|

| 2-chloro-3-(4,5-diphenyl-1H-imidazol-2-yl) pyridine (CIP) | Apoptosis | ↓ Bcl-2, ↓ Survivin, ↑ PARP Cleavage | Induction of programmed cell death | nih.gov |

| Cell Cycle | ↓ Cyclin D1 | Inhibition of cell cycle progression | nih.gov | |

| Oncogenic Signaling | ↓ Phosphorylation of Akt, PDK, mTOR | Inhibition of PI3K/Akt/mTOR pathway | nih.gov |

Investigation of Neurobiological Effects and Mechanisms (in vitro and animal models)

The neurobiological effects of this compound and its analogs are a key area of investigation, with studies in both in vitro and animal models seeking to elucidate their mechanisms of action. Research has particularly focused on their potential to counteract the pathological hallmarks of neurodegenerative diseases.

Inhibition of Amyloid-Beta Peptide Production and Aggregation

A critical area of research into the therapeutic potential of imidazole-containing compounds lies in their ability to interfere with the pathological cascade of amyloid-beta (Aβ) peptides, a key factor in Alzheimer's disease. While direct studies on this compound are limited, research on analogous structures provides significant insights.

Certain imidazole-based compounds have been shown to inhibit the aggregation of Aβ peptides. The mechanism is thought to involve the imidazole ring's ability to coordinate with metal ions, such as copper and zinc, which are known to play a role in promoting Aβ aggregation. By chelating these metal ions, these compounds can prevent the formation of toxic Aβ oligomers and fibrils.

Furthermore, some analogs have demonstrated the ability to modulate the activity of secretase enzymes, which are responsible for the production of Aβ from the amyloid precursor protein (APP). For instance, certain derivatives have been found to inhibit β-secretase (BACE1), a key enzyme in the amyloidogenic pathway.

A study on a series of imidazole-based compounds investigated their potential as multi-target-directed ligands for Alzheimer's disease. This research highlighted the ability of the imidazole scaffold to serve as a core structure for developing agents that can simultaneously target different aspects of the disease's pathology.

| Compound Class | Mechanism of Action | Key Findings |

| Imidazole-based metal chelators | Sequestration of metal ions (e.g., Cu2+, Zn2+) involved in Aβ aggregation. | Reduced Aβ fibril formation and decreased Aβ-induced neurotoxicity in vitro. |

| Imidazole-containing BACE1 inhibitors | Competitive or non-competitive inhibition of the β-secretase enzyme. | Lowered production of Aβ40 and Aβ42 peptides in cellular models. |

Modulation of Neurotransmitter Systems and Synaptic Plasticity

The imidazole moiety is a core component of the neurotransmitter histamine (B1213489), suggesting that imidazole-containing compounds may interact with various neurotransmitter systems. Research into analogs of this compound has explored their potential to modulate cholinergic, glutamatergic, and histaminergic pathways, all of which are crucial for cognitive function and are often dysregulated in neurodegenerative disorders.

Some imidazole derivatives have been found to act as antagonists at histamine H3 receptors. The H3 receptor is an autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters. By blocking this receptor, these compounds can increase the levels of acetylcholine (B1216132) and other neurotransmitters in the brain, which is a therapeutic strategy for improving cognitive function.

In the context of synaptic plasticity, which is the cellular basis for learning and memory, certain imidazole-containing compounds have shown promise. They have been observed to enhance long-term potentiation (LTP), a form of synaptic strengthening, in hippocampal slices. The proposed mechanism involves the modulation of NMDA receptor activity and downstream signaling pathways.

| Compound Type | Target System | Effect on Synaptic Plasticity |

| Histamine H3 Receptor Antagonists | Histaminergic and Cholinergic Systems | Enhanced long-term potentiation (LTP) and improved memory performance in animal models. |

| NMDA Receptor Modulators | Glutamatergic System | Potentiation of NMDA receptor currents, leading to enhanced synaptic transmission. |

Role in Fundamental Metabolic Processes and Biochemical Pathways

The structural features of this compound suggest potential involvement in fundamental metabolic processes. The imidazole ring is a key component of the amino acid histidine, and the butanoic acid moiety is a short-chain fatty acid. These structural motifs imply that the compound or its metabolites could participate in or influence various biochemical pathways.

While direct evidence for the metabolic role of this compound is not extensively documented, its structural similarity to endogenous molecules suggests several possibilities. It could potentially act as a substrate or inhibitor for enzymes involved in amino acid or fatty acid metabolism.

For instance, the butanoic acid portion could undergo β-oxidation, a key energy-producing pathway. The presence of the imidazole ring, however, may alter its metabolic fate compared to simple short-chain fatty acids. Furthermore, the imidazole ring itself can be a target for various enzymatic modifications.

Research on related imidazole compounds has shown their ability to influence glucose metabolism and insulin sensitivity. Some derivatives have been investigated for their potential as antidiabetic agents, acting through pathways that modulate glucose uptake and utilization in peripheral tissues. The exact mechanisms often involve the modulation of key signaling proteins in the insulin signaling cascade.

Applications of 3 1h Imidazol 1 Yl Butanoic Acid in Advanced Materials Science and Catalysis Research

Development of Novel Polymeric Materials and Functional Composites

The presence of two distinct functional groups allows 3-(1H-Imidazol-1-YL)butanoic acid to be used as a monomer or a functionalizing agent in the synthesis of advanced polymers. The carboxylic acid provides a reactive handle for polymerization or grafting, while the imidazole (B134444) moiety can impart specific properties such as pH-responsiveness, metal-coordinating capabilities, or catalytic activity to the final material.

The carboxylic acid group of the molecule can be used to initiate the polymerization of other monomers, leading to the formation of a polymer chain attached to the imidazole-containing unit. For instance, it can be converted into an initiator for ring-opening polymerization or atom transfer radical polymerization (ATRP). This allows for the synthesis of diblock or triblock copolymers where one block contains the functional imidazole groups. researchgate.net These imidazole-functionalized blocks can introduce pH-sensitivity or metal-binding sites into the final material.

Dendrimers are highly branched, three-dimensional macromolecules with a well-defined structure. nih.gov The peripheral surface of dendrimers can be functionalized with molecules like this compound. The carboxylic acid can be coupled to the terminal groups of a dendrimer, such as an amine-terminated poly(amidoamine) (PAMAM) dendrimer, creating a surface layer of imidazole units. nih.gov This surface modification can be used to alter the solubility of the dendrimer or to introduce catalytic or ion-binding capabilities.

Table 1: Potential Strategies for Incorporation into Macromolecules

| Macromolecule Type | Incorporation Strategy | Resulting Functionality |

|---|---|---|

| Block Copolymers | Use as an initiator precursor for polymerization (e.g., ATRP, ROP) | Creates a polymer block with pendant imidazole groups, imparting pH-responsiveness or metal-binding capacity. |

| Dendrimers | Covalent attachment to surface functional groups (e.g., amide coupling) | Generates a dendrimer with a high density of imidazole units on its periphery for catalysis or molecular recognition. |

Responsive or "smart" materials can change their properties in response to external stimuli such as pH, temperature, or the presence of specific ions. The imidazole group in this compound has a pKa of approximately 7, meaning its protonation state is sensitive to changes in pH around physiological conditions. When incorporated into a polymer, this allows the material to swell or shrink, or to alter its surface properties, in response to pH changes.

This characteristic is also highly relevant in the field of self-healing polymers. nih.gov Self-healing materials have the intrinsic ability to repair damage. This process often relies on dynamic or reversible chemical bonds. researchgate.net The imidazole moiety can participate in several types of reversible interactions that can confer self-healing properties:

Hydrogen Bonding: The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, allowing for the formation of strong, reversible networks within a polymer matrix.

Metal-Ligand Coordination: Imidazole is an excellent ligand for various transition metal ions. By incorporating metal ions into an imidazole-functionalized polymer, dynamic cross-links can be formed. These coordination bonds can break upon damage and reform upon healing, restoring the material's integrity. nih.gov This approach is inspired by biological systems where metal-ligand bonds contribute to the mechanical properties of tissues.

Table 2: Reversible Interactions for Self-Healing Applications

| Interaction Type | Description | Bond Energy (Typical) |

|---|---|---|

| Hydrogen Bonding | Non-covalent interaction between the imidazole N-H and a suitable acceptor. | 10-40 kJ/mol |

| Metal-Ligand Coordination | Reversible dative bond between imidazole nitrogen and a metal ion (e.g., Zn²⁺, Cu²⁺, Ni²⁺). | 50-200 kJ/mol |

| Dynamic Covalent Bonds | Reversible covalent bonds, such as those formed with boronic acids, can be incorporated. researchgate.net | 40-150 kJ/mol |

Heterogeneous and Homogeneous Catalysis

The imidazole moiety is a key functional group in many enzymatic and synthetic catalysts. Consequently, this compound serves as a valuable platform for developing new catalytic systems.

In homogeneous catalysis, a soluble catalyst, typically a transition metal complex, operates in the same phase as the reactants. nih.gov The ligands surrounding the metal center are crucial for controlling the catalyst's activity, selectivity, and stability. The imidazole ring in this compound is an effective N-donor ligand, similar to those found in N-heterocyclic carbenes (NHCs), which are widely used in modern organometallic chemistry.

The compound can be used to synthesize custom ligands where the butanoic acid group provides a point of attachment to a larger support or another functional group. By coordinating with metals such as palladium, ruthenium, rhodium, or iridium, it can be used to form catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and metathesis.

For heterogeneous catalysis, the molecule can be immobilized onto a solid support, such as silica (B1680970), alumina, or a polymer resin. mdpi.com The carboxylic acid group is ideal for forming a covalent link to the support material. The tethered imidazole groups can then coordinate with metal ions, creating a solid-supported catalyst. This approach combines the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation from the reaction mixture and potential for recycling. mdpi.com

Table 3: Potential Metal Complexes and Catalytic Applications

| Metal Center | Potential Ligand Type | Target Catalytic Reaction |

|---|---|---|

| Palladium (Pd) | Imidazole-based N-donor ligand | Suzuki, Heck, and Sonogashira cross-coupling |

| Ruthenium (Ru) | Imidazole-based N-donor ligand | Olefin metathesis, hydrogenation |

| Rhodium (Rh) | Imidazole-based N-donor ligand | Hydroformylation, hydrogenation |

| Copper (Cu) | Imidazole-based N-donor ligand | "Click" chemistry (azide-alkyne cycloaddition) |

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, avoiding the need for metal-based catalysts. nih.gov The imidazole ring is a well-known organocatalytic motif, most famously as part of the amino acid histidine in enzymes. It can function as a nucleophilic catalyst, particularly in acyl transfer reactions.

The lone pair of electrons on one of the nitrogen atoms of the imidazole ring can attack an electrophilic carbonyl group (e.g., of an anhydride or acyl chloride), forming a highly reactive acyl-imidazolium intermediate. This intermediate is then readily attacked by a nucleophile (e.g., an alcohol or amine), transferring the acyl group and regenerating the imidazole catalyst. The presence of the butanoic acid chain on the this compound molecule allows for tuning of its steric and electronic properties, as well as its solubility, which can influence its catalytic efficiency. Imidazole-based systems have been explored as catalysts in various reactions, including the synthesis of fused imidazoles and other heterocyclic compounds. researchgate.net

Research on Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. They are critical components in technologies such as frequency conversion, optical switching, and data storage. The NLO properties of organic molecules are often associated with the presence of a π-conjugated system coupled with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer.

The imidazole ring is an electron-rich aromatic system that can act as an electron donor. While this compound itself is not a classic NLO chromophore, it is a valuable precursor for the synthesis of more complex NLO-active molecules. For example, the imidazole ring can be incorporated into larger conjugated systems, such as chalcones or stilbene derivatives, where it serves as the donor part of a push-pull system. mdpi.com Research into related imidazole-containing organic crystals has shown their potential for applications like second-harmonic generation (SHG). researchgate.net The butanoic acid group offers a convenient synthetic handle for linking the imidazole donor to a suitable π-bridge and an electron-acceptor group, allowing for the systematic design and optimization of NLO properties.

Table 4: Molecular Features for NLO Applications

| Feature | Role in NLO Activity | Example in a Derivative Structure |

|---|---|---|

| π-Conjugated System | Facilitates electron delocalization and charge transfer. | A phenyl ring or polyene chain attached to the imidazole. |

| Electron Donor Group | Initiates the intramolecular charge transfer process. | The imidazole ring itself. |

| Electron Acceptor Group | Completes the "push-pull" system, enhancing the molecular hyperpolarizability. | A nitro (-NO₂), cyano (-CN), or carbonyl group. |

Design Principles for Enhanced NLO Properties

The enhancement of NLO properties in organic molecules is typically achieved by creating a molecular structure with a strong charge-transfer character. This is often realized through a donor-π-acceptor (D-π-A) framework. In this design, an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge. The imidazole ring can function as both a π-bridge and a donor or acceptor, depending on the substituents attached to it.

Key design principles for enhancing NLO properties in imidazole-based materials include:

Modification of Donor and Acceptor Groups: The strength of the electron-donating and accepting groups significantly influences the NLO response. Stronger donors and acceptors lead to a greater degree of intramolecular charge transfer, which is a key factor for high hyperpolarizability (a measure of NLO activity).

Extension of π-Conjugation: Increasing the length of the π-conjugated system that links the donor and acceptor groups can enhance the NLO response. This allows for more efficient charge separation over a larger distance within the molecule.

Molecular Geometry and Symmetry: The geometry of the molecule plays a crucial role. Non-centrosymmetric molecules are essential for second-order NLO effects. The planar structure of the imidazole ring helps in maintaining the planarity of the entire chromophore, which is beneficial for π-electron delocalization.

Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting the NLO properties of new molecules. These calculations can estimate parameters like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), guiding the rational design of novel NLO materials.

Structure-Property Relationships for Imidazole-Based NLO Chromophores

The relationship between the molecular structure of imidazole derivatives and their NLO properties is a subject of ongoing research. Studies on various imidazole-based compounds have revealed several key trends:

Influence of Substituents: The position and nature of substituents on the imidazole ring are critical. For instance, attaching an electron-donating group at one end of the conjugated system and an electron-accepting group at the other can significantly enhance the second-order NLO response.

Role of the Imidazole Ring: The imidazole ring itself contributes to the NLO properties through its inherent asymmetry and electron-rich character. It can act as an effective π-linker, facilitating communication between the donor and acceptor moieties.

Impact of Aromaticity: The aromatic nature of the imidazole ring provides stability to the molecule and contributes to the delocalization of π-electrons, which is essential for NLO activity.

The following table summarizes the calculated NLO properties for a representative imidazole derivative, imidazole-2-carboxaldehyde, showcasing the potential of this class of compounds.

| Property | Calculated Value | Unit |

| Dipole Moment (μ) | 4.25 | Debye |

| Mean Polarizability (α) | 8.13 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β) | 1.18 x 10⁻³⁰ | esu |

This data is for imidazole-2-carboxaldehyde and serves as an example of NLO properties in a simple imidazole derivative.

Self-Assembly and Supramolecular Architectures

The imidazole moiety, a key component of this compound, is a versatile building block in supramolecular chemistry. Its ability to participate in a variety of non-covalent interactions allows for the spontaneous formation of well-ordered, complex structures from individual molecules.

The imidazole ring contains two nitrogen atoms with different electronic characteristics. One nitrogen atom is pyridine-like and acts as a hydrogen bond acceptor, while the other is pyrrole-like and can act as a hydrogen bond donor. This dual functionality, combined with the presence of the carboxylic acid group in this compound, provides multiple sites for intermolecular interactions.

Key interactions driving the self-assembly of imidazole-containing molecules include:

Hydrogen Bonding: The N-H and C=O groups can form strong and directional hydrogen bonds, leading to the formation of chains, sheets, or more complex three-dimensional networks.

π-π Stacking: The aromatic imidazole rings can stack on top of each other, driven by favorable electrostatic interactions between their π-electron clouds.

Coordination with Metal Ions: The nitrogen atoms of the imidazole ring are excellent ligands for a wide range of metal ions. This property is extensively used to construct metal-organic frameworks (MOFs) and other coordination polymers with diverse structures and functions.